

Jbir-15: A Technical Guide to an Aspochracin-Derived Cyclic Tripeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Jbir-15**

Cat. No.: **B15550148**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jbir-15 is a cyclic tripeptide and a derivative of the known fungal metabolite, aspochracin. First isolated from the sponge-derived fungus *Aspergillus sclerotiorum*, **Jbir-15** has been identified as N-demethyl aspochracin at the alanyl residue.^[1] This technical guide provides a comprehensive overview of **Jbir-15**, including its chemical properties, known biological activities, and its relationship to other cyclic tripeptides. This document synthesizes the available scientific information, offering insights into its potential for further research and development. While specific data on **Jbir-15** remains limited, this guide contextualizes its properties within the broader landscape of aspochracin and related cyclic peptides, providing a framework for future investigation.

Introduction to Jbir-15 and Cyclic Tripeptides

Cyclic tripeptides are a class of natural products characterized by a nine-membered ring composed of three amino acid residues. Their constrained cyclic structure often imparts enhanced metabolic stability and target-binding affinity compared to their linear counterparts, making them attractive scaffolds for drug discovery.^[2] Many cyclic peptides from fungal sources exhibit a range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties.^[3]

Jbir-15 belongs to the aspochracin family of cyclic tripeptides.^[1] Aspochracin itself is a mycotoxin with known insecticidal activity.^[4] The discovery of **Jbir-15**, a naturally occurring analog, opens avenues for exploring the structure-activity relationships within this chemical class and for potentially identifying derivatives with novel or improved therapeutic properties.

Physicochemical Properties and Structural Elucidation

The structure of **Jbir-15** was elucidated using extensive NMR and mass spectrometry analyses.^[1] As N-demethyl aspochracin, it shares the core cyclic tripeptide backbone of its parent compound but differs in the methylation of the alanine residue.

Property	Jbir-15	Aspochracin
Molecular Formula	C ₂₉ H ₄₃ N ₃ O ₅	C ₃₀ H ₄₅ N ₃ O ₅
Molar Mass	529.67 g/mol	543.70 g/mol
Core Structure	Cyclic Tripeptide	Cyclic Tripeptide
Amino Acid Residues	Valine, Ornithine, Alanine (N-demethyl)	Valine, Ornithine, N-methyl-Alanine
Side Chain	(2E,4E,6E)-octa-2,4,6-trienoyl	(2E,4E,6E)-octa-2,4,6-trienoyl
Source	Aspergillus sclerotiorum	Aspergillus ochraceus ^[4]

Table 1: Comparative Physicochemical Properties of **Jbir-15** and Aspochracin.

Biological Activity

Antifungal Activity of Jbir-15

Jbir-15 has been reported to exhibit antifungal activity against *Candida albicans*.^[2] While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC₅₀ values for **Jbir-15** are not publicly available, the general antifungal properties of related cyclic peptides suggest its potential as a lead compound for antifungal drug development.

Biological Activities of Related Cyclic Tripeptides

The parent compound, aspochracin, is known for its insecticidal properties.[\[4\]](#) Other cyclic peptides isolated from *Aspergillus* species have demonstrated a wide range of biological activities, providing a basis for inferring the potential bioactivities of **Jbir-15**.

Compound Class	Biological Activity	Reference
Aspochracin	Insecticidal	[4]
Other Fungal Cyclic Peptides	Antimicrobial, Cytotoxic, Antiviral	[3]

Table 2: Biological Activities of Aspochracin and Related Fungal Cyclic Peptides.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Jbir-15** have not been published. However, this section provides representative methodologies based on established procedures for the synthesis of related cyclic peptides and for conducting antifungal susceptibility testing.

Hypothetical Synthesis of Jbir-15

The synthesis of **Jbir-15** would likely follow a multi-step process involving the synthesis of the linear tripeptide precursor followed by cyclization. A possible synthetic workflow is outlined below.

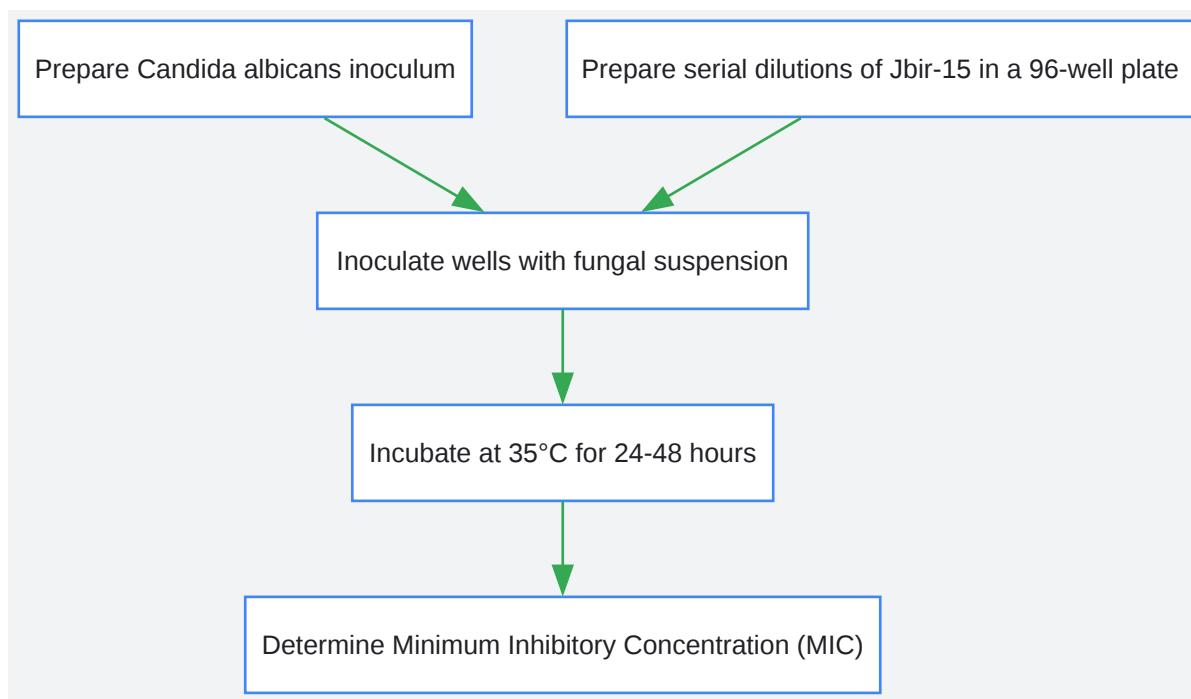
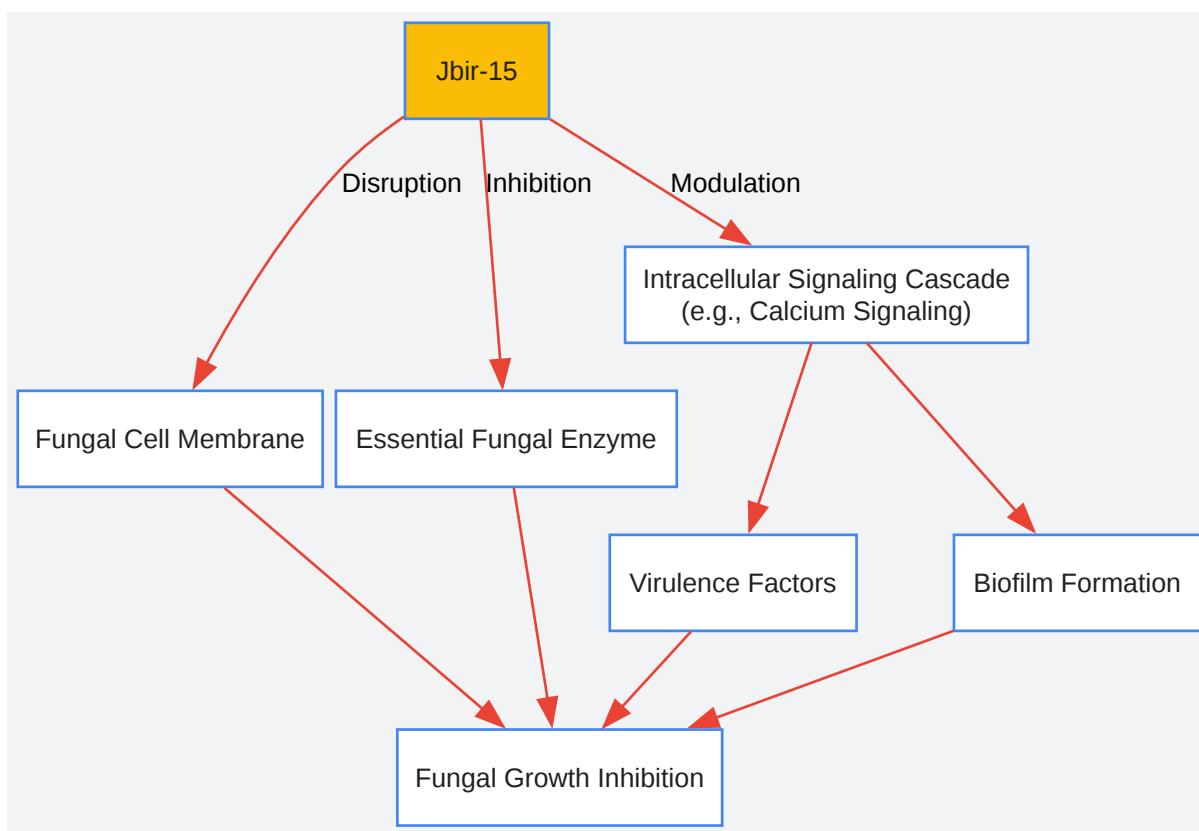

[Click to download full resolution via product page](#)

Figure 1: Hypothetical solid-phase synthesis workflow for **Jbir-15**.

Antifungal Susceptibility Testing against *Candida albicans*

The antifungal activity of **Jbir-15** can be quantified by determining its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[\[5\]](#)[\[6\]](#)

- Preparation of Inoculum: A standardized suspension of *Candida albicans* is prepared in a suitable broth medium (e.g., RPMI-1640).
- Serial Dilution: **Jbir-15** is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plate is incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **Jbir-15** that causes a significant inhibition of visible fungal growth.



[Click to download full resolution via product page](#)

Figure 2: Workflow for antifungal susceptibility testing of **Jbir-15**.

Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by **Jbir-15** have not been elucidated. However, studies on other secondary metabolites from *Aspergillus* species suggest potential mechanisms of action. For instance, some fungal metabolites are known to interfere with quorum sensing pathways, which are crucial for fungal virulence and biofilm formation.^{[3][7]} The antifungal activity of **Jbir-15** could potentially involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with key signaling cascades such as the calcium signaling pathway, which is implicated in azole resistance in *Aspergillus fumigatus*.^[8]

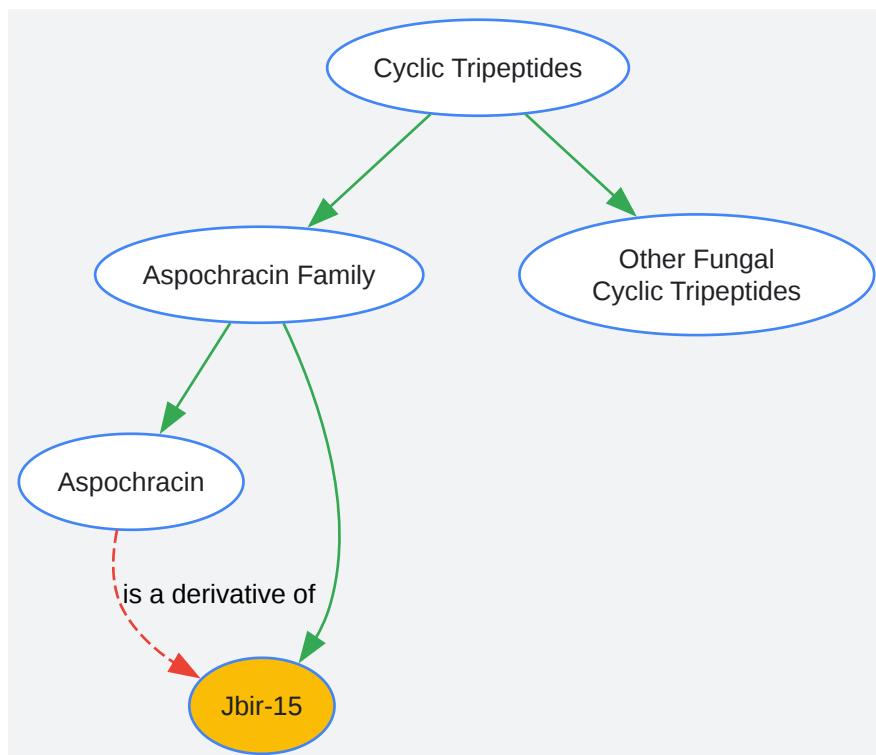

[Click to download full resolution via product page](#)

Figure 3: Postulated mechanisms of antifungal action for **Jbir-15**.

Relationship to Other Cyclic Tripeptides

Jbir-15 is structurally very similar to aspochracin, differing only by the absence of a methyl group on the alanine residue. This subtle structural modification can have a significant impact

on the biological activity and pharmacokinetic properties of the molecule. The relationship between **Jbir-15** and other cyclic tripeptides from fungal sources is primarily based on their shared structural scaffold and biosynthetic origins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JBIR-15, a new aspochracin derivative, isolated from a sponge-derived fungus, *Aspergillus sclerotiorum* Huber Sp080903f04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Secondary Metabolites and Biosynthetic Diversity From *Aspergillus ochraceus* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying the Antifungal Activity of Peptides Against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogues against Albicans and Non-Albicans *Candida* Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose and HODEs regulate *Aspergillus ochraceus* quorum sensing through the GprC-AcyA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium signaling pathway is involved in non-CYP51 azole resistance in *Aspergillus fumigatus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Jbir-15: A Technical Guide to an Aspochracin-Derived Cyclic Tripeptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550148#jbir-15-and-its-relationship-to-other-cyclic-tripeptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com